molecular formula C14H18ClNO B5359777 N-[(5-phenylfuran-2-yl)methyl]propan-1-amine;hydrochloride

N-[(5-phenylfuran-2-yl)methyl]propan-1-amine;hydrochloride

Cat. No.: B5359777
M. Wt: 251.75 g/mol
InChI Key: RHGGXEHNRPGUIT-UHFFFAOYSA-N
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Description

N-[(5-phenylfuran-2-yl)methyl]propan-1-amine;hydrochloride is a chemical compound with the molecular formula C14H17NO·HCl It is known for its unique structure, which includes a furan ring substituted with a phenyl group and a propan-1-amine moiety

Properties

IUPAC Name

N-[(5-phenylfuran-2-yl)methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO.ClH/c1-2-10-15-11-13-8-9-14(16-13)12-6-4-3-5-7-12;/h3-9,15H,2,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGGXEHNRPGUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(O1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-phenylfuran-2-yl)methyl]propan-1-amine;hydrochloride typically involves the reaction of 5-phenylfuran-2-carbaldehyde with propan-1-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-phenylfuran-2-yl)methyl]propan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

N-[(5-phenylfuran-2-yl)methyl]propan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-phenylfuran-2-yl)methyl]propan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride
  • N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
  • ®-Duloxetine hydrochloride

Uniqueness

N-[(5-phenylfuran-2-yl)methyl]propan-1-amine;hydrochloride is unique due to its specific structural features, such as the furan ring and phenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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